Sulfo-Cyanin3 NHS-Ester

Übersicht

Beschreibung

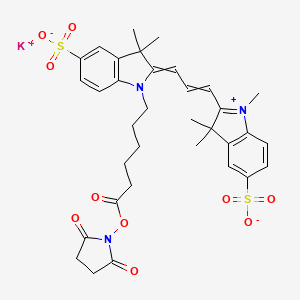

Sulfo-Cyanine3 NHS ester: is a water-soluble, amino-reactive fluorescent dye used extensively in biological research for labeling proteins and peptides. It is a sulfonated derivative of Cyanine3, making it highly hydrophilic and suitable for use in aqueous solutions without the need for organic co-solvents.

Synthetic Routes and Reaction Conditions:

The synthesis of Sulfo-Cyanine3 NHS ester involves the sulfonation of Cyanine3, followed by the activation of the NHS ester group.

The reaction typically requires the use of strong acids and bases to achieve sulfonation and esterification.

Industrial Production Methods:

Industrial production involves large-scale chemical synthesis, purification, and quality control to ensure the dye's efficacy and safety.

The process is optimized to produce high-purity Sulfo-Cyanine3 NHS ester suitable for various research applications.

Types of Reactions:

Amine Reaction: Sulfo-Cyanine3 NHS ester reacts with primary amines on proteins and peptides to form stable amide bonds.

Hydrolysis: Under certain conditions, the NHS ester group can undergo hydrolysis, leading to the release of the dye.

Common Reagents and Conditions:

Reagents: NHS ester, primary amines, strong acids/bases for activation.

Conditions: Aqueous solutions, room temperature, controlled pH levels.

Major Products Formed:

Amide Conjugates: Stable amide-linked dye-protein or dye-peptide conjugates.

Hydrolyzed Products: Free dye molecules released from hydrolysis.

Chemistry:

Used as a fluorescent tag in chemical assays to study molecular interactions and dynamics.

Biology:

Commonly employed in fluorescence microscopy and flow cytometry for imaging and analyzing biological samples.

Labels antibodies, peptides, and proteins for tracking cellular processes.

Medicine:

Utilized in diagnostic assays and imaging techniques to detect biomarkers and monitor disease progression.

Helps in visualizing cellular and tissue structures in medical research.

Industry:

Applied in the development of fluorescent probes for various industrial applications, including quality control and material testing.

Molecular Targets and Pathways:

Molecular Targets: Primary amines on proteins and peptides.

Pathways: Amide bond formation through nucleophilic attack by the amine group on the NHS ester.

Mechanism:

The NHS ester group reacts with the amine group to form a stable amide bond, resulting in the covalent attachment of the dye to the target molecule.

Wissenschaftliche Forschungsanwendungen

Proteinetikettierung

Sulfo-Cyanin3 NHS-Ester ist ein wasserlöslicher, aminoreaktiver Farbstoff, der Proteine effizient markiert . Er ist ideal für Proteine mit geringer Löslichkeit und solche, die zur Denaturierung neigen . Dies macht ihn zu einem wertvollen Werkzeug in der Proteinforschung.

Peptidmarkierung

Neben Proteinen kann this compound auch zur Markierung von Peptiden verwendet werden . Dies kann besonders nützlich sein bei Studien, die sich mit der Struktur und Funktion von Peptiden befassen, sowie bei der Entwicklung von Peptid-basierten Medikamenten.

DNA/Oligonukleotidmarkierung

This compound eignet sich auch für die Markierung von Oligonukleotiden und DNA . Dies kann in verschiedenen Bereichen der genetischen Forschung von Vorteil sein, darunter Genexpressionsstudien, DNA-Sequenzierung und die Untersuchung von DNA-Protein-Interaktionen.

Fluoreszenzanwendungen

Aufgrund seiner fluoreszierenden Eigenschaften ist this compound beliebt für eine Vielzahl von Fluoreszenzanwendungen . Sein Exzitations-/Absorptionsmaximum liegt bei 548 nm, und er hat ein Emissionsmaximum bei 563 nm .

Biokonjugation

Die NHS-Estergruppe in this compound ermöglicht es ihm, mit Aminogruppen in Biomolekülen zu reagieren, was ihn für die Biokonjugation nützlich macht . Dies kann bei der Herstellung von Biokonjugaten für den Einsatz in verschiedenen biologischen und medizinischen Forschungsanwendungen verwendet werden.

Mikroskopie

Aufgrund seiner fluoreszierenden Eigenschaften kann this compound in der Fluoreszenzmikroskopie verwendet werden . Dies kann bei der Visualisierung und Untersuchung verschiedener biologischer Strukturen und Prozesse helfen.

Durchflusszytometrie

This compound kann auch in der Durchflusszytometrie verwendet werden, einer Technik zur Messung physikalischer und chemischer Eigenschaften von Zellen oder Partikeln . Seine fluoreszierenden Eigenschaften machen ihn nützlich für die Markierung von Zellen oder Partikeln von Interesse.

Ersatz für andere Farbstoffe

This compound kann andere Farbstoffe wie Cy3®, Alexa Fluor 546 und DyLight 549 für alle Anwendungen ersetzen . Dies macht ihn zu einem vielseitigen Werkzeug in verschiedenen Forschungsanwendungen.

Wirkmechanismus

Target of Action

The primary targets of Sulfo-Cyanine3 NHS Ester are biomolecules with amino groups, such as proteins, peptides, and nucleic acids . The amino groups, typically from lysine residues in proteins or amino-modified nucleic acids, serve as the reactive sites for the Sulfo-Cyanine3 NHS Ester .

Mode of Action

Sulfo-Cyanine3 NHS Ester interacts with its targets through a process known as amide coupling . The N-hydroxysuccinimide (NHS) ester group in the Sulfo-Cyanine3 NHS Ester reacts with the amino groups in the target biomolecules to form a stable amide bond . This reaction effectively labels the target biomolecule with the Sulfo-Cyanine3 dye .

Biochemical Pathways

Instead, it serves as a fluorescent label that allows for the visualization and tracking of the target biomolecules within biological systems . The resulting fluorescence can be used to study various biological processes in which the labeled biomolecules are involved.

Result of Action

The primary result of the action of Sulfo-Cyanine3 NHS Ester is the successful labeling of target biomolecules with the Sulfo-Cyanine3 dye . This labeling allows for the visualization and tracking of these biomolecules within biological systems, aiding in various types of biological research .

Action Environment

The action of Sulfo-Cyanine3 NHS Ester is influenced by several environmental factors. The NHS ester group is sensitive to moisture, so the Sulfo-Cyanine3 NHS Ester should be stored in a dry environment . The labeling reaction should be carried out in a buffer system without amino groups to avoid side reactions .

Biochemische Analyse

Biochemical Properties

Sulfo-Cyanine3 NHS ester plays a crucial role in biochemical reactions by forming stable covalent bonds with primary amines on proteins and peptides . This reaction is facilitated by the NHS ester group, which reacts with the amino groups to form amide bonds . The compound is particularly effective in labeling proteins and peptides in aqueous solutions, making it suitable for proteins with low solubility . Sulfo-Cyanine3 NHS ester interacts with various enzymes, proteins, and other biomolecules, including antibodies and oligonucleotides, through its amino-reactive properties .

Cellular Effects

Sulfo-Cyanine3 NHS ester influences various cellular processes by labeling proteins and peptides, thereby enabling the visualization of cellular structures and functions . This compound is commonly used in immunocytochemistry and molecular biology applications to study cell signaling pathways, gene expression, and cellular metabolism . By labeling specific proteins, Sulfo-Cyanine3 NHS ester helps researchers understand the dynamics of cellular processes and the localization of proteins within cells .

Molecular Mechanism

The molecular mechanism of Sulfo-Cyanine3 NHS ester involves the formation of stable amide bonds between the NHS ester group and primary amines on target biomolecules . This reaction is pH-dependent and occurs most efficiently under basic conditions (pH 7-8) . The sulfonated group of Sulfo-Cyanine3 NHS ester enhances its water solubility, allowing it to react efficiently in aqueous solutions . This compound can label proteins, peptides, and oligonucleotides, facilitating various biochemical and molecular biology applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sulfo-Cyanine3 NHS ester can change over time due to its stability and degradation properties . The compound is stable for up to 12 months when stored at -20°C in the dark . It can degrade over time when exposed to light and higher temperatures . Long-term studies have shown that Sulfo-Cyanine3 NHS ester maintains its labeling efficiency and fluorescence properties in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of Sulfo-Cyanine3 NHS ester vary with different dosages in animal models. At lower doses, the compound effectively labels target proteins and peptides without causing significant toxicity . At higher doses, Sulfo-Cyanine3 NHS ester may exhibit toxic or adverse effects, including potential interference with normal cellular functions . Researchers must carefully optimize the dosage to achieve the desired labeling efficiency while minimizing any adverse effects .

Metabolic Pathways

Sulfo-Cyanine3 NHS ester is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound’s amino-reactive properties allow it to form stable amide bonds with primary amines on proteins and peptides, facilitating its incorporation into metabolic processes . This interaction can affect metabolic flux and metabolite levels, providing valuable insights into cellular metabolism and biochemical pathways .

Transport and Distribution

Sulfo-Cyanine3 NHS ester is transported and distributed within cells and tissues through its interactions with transporters and binding proteins . The compound’s hydrophilic nature allows it to efficiently label proteins and peptides in aqueous solutions, facilitating its distribution within cells . Sulfo-Cyanine3 NHS ester can accumulate in specific cellular compartments, enabling researchers to study its localization and effects on cellular functions .

Subcellular Localization

The subcellular localization of Sulfo-Cyanine3 NHS ester is influenced by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within cells, allowing researchers to study its activity and function in different cellular contexts . Sulfo-Cyanine3 NHS ester is commonly used in immunocytochemistry and molecular biology applications to visualize the localization of proteins and peptides within cells .

Vergleich Mit ähnlichen Verbindungen

Cy3 NHS Ester: Similar to Sulfo-Cyanine3 NHS ester but less hydrophilic.

TAMRA: Another fluorescent dye used for labeling, but with different spectral properties.

Uniqueness:

Sulfo-Cyanine3 NHS ester is unique in its high water solubility and ability to label proteins in purely aqueous solutions without the need for organic co-solvents.

It is also pH-insensitive, making it suitable for a wide range of biological applications.

Eigenschaften

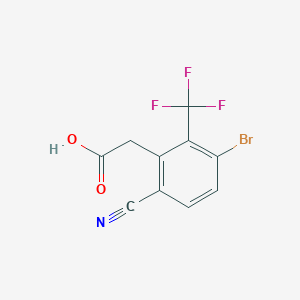

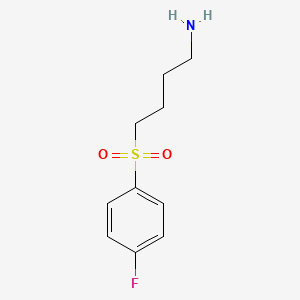

IUPAC Name |

potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N3O10S2.K/c1-33(2)24-20-22(48(41,42)43)13-15-26(24)35(5)28(33)10-9-11-29-34(3,4)25-21-23(49(44,45)46)14-16-27(25)36(29)19-8-6-7-12-32(40)47-37-30(38)17-18-31(37)39;/h9-11,13-16,20-21H,6-8,12,17-19H2,1-5H3,(H-,41,42,43,44,45,46);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWGQSGULWNMHO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38KN3O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride](/img/structure/B1486325.png)

![Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1486332.png)